Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 114040-29-8. It has a molecular weight of 220.23 .
Synthesis Analysis
This compound has been synthesized as a key intermediate in the design and synthesis of novel anthranilic diamides . The synthesis process involved the use of microwave irradiation . In another study, the compound was produced in reactions with cobalt (II) chloride in a 1:1 and 1:2 molar ratio .Molecular Structure Analysis
The molecular structure of this compound has been identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The structure of the compound is also isoelectronic with that of purines .Chemical Reactions Analysis
The compound has been used in the synthesis of complexes in reactions with cobalt (II) chloride . It has also been used as a key intermediate in the synthesis of novel anthranilic diamides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.23 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Activities :
- It is a key intermediate in the synthesis of novel anthranilic diamides, which are designed for potential biological activities (Dong, Liu, Xu, & Li, 2008).
- Novel triazolopyrimidine-carbonylhydrazone derivatives have been synthesized starting from this compound, showing excellent fungicidal activities (Li De-jiang, 2008).
- It served as a starting material for synthesizing derivatives with herbicidal and fungicidal activities (Long De, 2006).
Antituberculous Potential :
- Structural analogs, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have been synthesized and evaluated for tuberculostatic activity (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Influenza Virus Inhibition :
- A study on the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines identified a compound with the ability to inhibit influenza virus RNA polymerase (Massari et al., 2017).
Organic Light-emitting Properties :
- The design and synthesis of a derivative self-assembled into supramolecular microfibers with blue organic light-emitting properties were reported (Liu, Wang, Zhu, Tu, & Yang, 2008).
Antitumor Activity :
- A novel compound synthesized from this compound demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
Green Chemistry in Synthesis :
- New protocols using an efficient additive were introduced for the synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters, highlighting an approach aligned with green chemistry principles (Khaligh et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been found to exhibit various activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets are involved in a wide range of biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
It’s worth noting that similar 1,2,4-triazolo[1,5-a]pyrimidine compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the normal functioning of the target proteins .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Future Directions
Properties
IUPAC Name |
ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-10-11-6(2)5-7(3)14(10)13-8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUUKECCWYKGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362777 | |
Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-29-8 | |
Record name | ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in the development of new anthranilic diamides?
A1: this compound (7) serves as a crucial intermediate in synthesizing a novel class of anthranilic diamides containing the 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine moiety []. The research focuses on developing new insecticidal agents, and this specific intermediate plays a vital role in achieving that goal.
Q2: How was this compound synthesized in this study?
A2: The researchers employed microwave irradiation to synthesize this compound (7) []. This method is advantageous for its speed and efficiency compared to traditional synthetic routes.
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